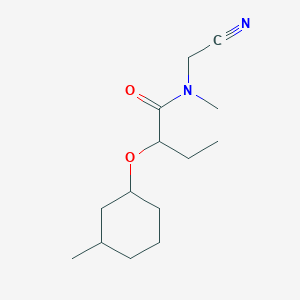

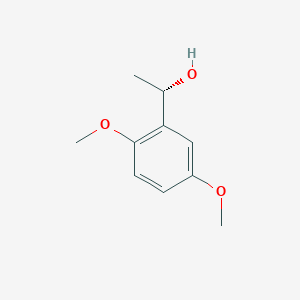

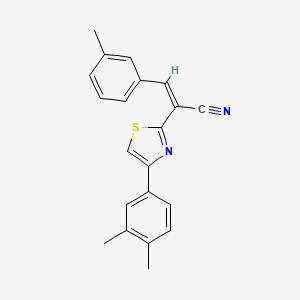

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide, commonly known as MNMS, is a chemical compound that has been widely studied for its potential applications in scientific research. MNMS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide and related compounds have been studied for their synthesis methods and chemical properties. For instance, Okui, And, and Kametani (1972) explored alternative routes for synthesizing related pyrimidine derivatives, emphasizing the condensation processes involved (Okui, And, & Kametani, 1972). Similarly, research by Al‐Sehemi, Abdul-Aziz Al-Amri, and Irfan (2017) on different N,N-diacylaniline derivatives, including related compounds, provided insights into the synthesis and characterization using FTIR and NMR techniques, as well as density functional theory investigations (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

Applications in Photoreagents and Crosslinking

The compound's derivatives have potential applications in photoreagents for protein crosslinking and affinity labeling. Jelenc, Cantor, and Simon (1978) proposed using 4-nitrophenyl ethers, similar to N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide, as high-yield photoreagents for these purposes, highlighting their reactivity under irradiation (Jelenc, Cantor, & Simon, 1978).

Catalytic and Green Synthesis

Zhang Qun-feng (2008) discussed the catalytic hydrogenation for green synthesis using similar compounds, emphasizing the development of novel catalysts with high activity and selectivity (Zhang, 2008).

Gas-Phase Kinetics

Studies by Al-Awadi and Al‐Omran (1994) on gas-phase kinetics of N-substituted diacetamide, a category that includes compounds similar to N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide, provided valuable insights into their reactivity and stability (Al-Awadi & Al‐Omran, 1994).

Propiedades

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-22-11-3-6-13(7-4-11)24-10-16(19)17-14-8-5-12(23-2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPQJVVCEFBOFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

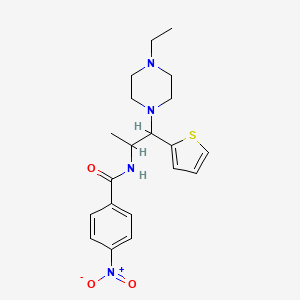

![1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2412235.png)

![[(2S,3S,4S,5R,6S)-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B2412236.png)

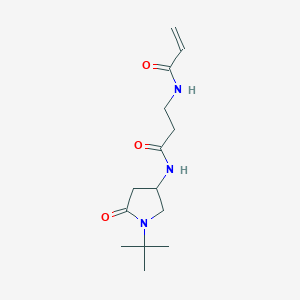

![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)

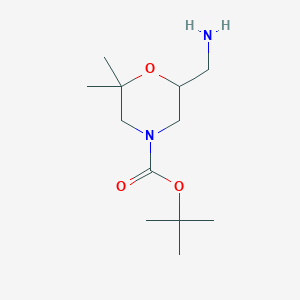

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)